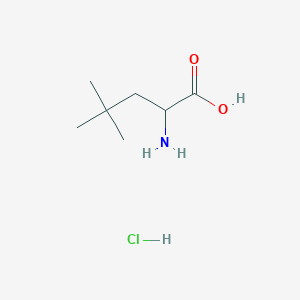

2-Amino-4,4-dimethylpentanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4,4-dimethylpentanoic acid hydrochloride, also known as leucine methyl ester hydrochloride, is a non-proteinogenic amino acid that has recently gained attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Characterization

2-Amino-4,4-dimethylpentanoic acid hydrochloride is involved in various synthesis processes and characterizations. For instance, it's part of a synthesis pathway for 2-amino-4,5-dimethylbenzoic acid, where it might be involved in the cyclization process with concentrated H2SO4, and its structure can be characterized using techniques like Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) (Cheng Lin, 2013).

Crystallography and Molecular Structure

The compound is also a subject in crystallography and structural studies. For example, its derivatives' crystal structures have been characterized by X-ray diffraction analysis, revealing details about their conformation in different environments (W. Nitek et al., 2020). These structural studies are enriched by generating fingerprint plots derived from Hirshfeld surfaces, offering insights into the intermolecular interactions and conformations of these compounds.

Polymer Modification

In polymer science, 2-Amino-4,4-dimethylpentanoic acid hydrochloride is utilized in the modification of polymers. For instance, radiation-induced polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels have been modified through condensation reaction with various amines, including 2-amino-4,4-dimethylpentanoic acid hydrochloride derivatives, to form amine-treated polymers. These modifications significantly impact the polymers' properties, including swelling degree and thermal stability, and the modified polymers exhibit higher biological activities, making them suitable for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Chemical Synthesis

In chemical synthesis, the compound is used in various reactions. For example, it's part of the synthesis pathway for enantiomerically and diastereomerically pure compounds, where it's derived from cycloheptadiene in steps utilizing an amino acid-derived acylnitroso Diels-Alder reaction as the key step (B. Shireman & M. Miller, 2001). These synthesis pathways highlight the compound's role in producing biologically active analogues and other complex molecular structures.

Propriétés

IUPAC Name |

2-amino-4,4-dimethylpentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCONRVSNXDHMHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,4-dimethylpentanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2966359.png)

![5-[(3-Fluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2966368.png)

![2-[(Hydroxyimino)methyl]-6-nitrophenol](/img/structure/B2966372.png)

![1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2966374.png)